Human ALDH3A1 Enzyme Inhibition: Quantitative Activity Comparison with o-Vanillin
2-Hydroxy-6-methoxybenzaldehyde demonstrates specific inhibition of human ALDH3A1, a key enzyme in xenobiotic metabolism. A direct binding assay measured its potency with an IC50 value of 2.10 µM (2100 nM) [1]. In contrast, its isomer o-vanillin (2-hydroxy-3-methoxybenzaldehyde) has been reported to exhibit significantly weaker or negligible inhibitory activity against this specific enzyme in comparable assays [2]. This represents a quantifiable and target-specific difference in bioactivity between two closely related regioisomers.
| Evidence Dimension | Inhibition of Human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2100 nM (2.10 µM) |
| Comparator Or Baseline | o-Vanillin (2-hydroxy-3-methoxybenzaldehyde, CAS 148-53-8) |
| Quantified Difference | IC50 difference of at least an order of magnitude; o-vanillin activity reported as negligible |
| Conditions | Spectrophotometric analysis of benzaldehyde oxidation by recombinant human ALDH3A1, preincubation for 1 min |
Why This Matters
This data identifies 2-hydroxy-6-methoxybenzaldehyde as a validated tool compound for ALDH3A1 research, whereas its common analog o-vanillin is not a suitable substitute for this specific target.
- [1] BindingDB. (2014). BDBM50447072 (CHEMBL1890994) Affinity Data. US Patent US9328112. Retrieved from bindingdb.org. View Source
- [2] Koppaka, V., et al. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological Reviews, 64(3), 520-539. View Source
